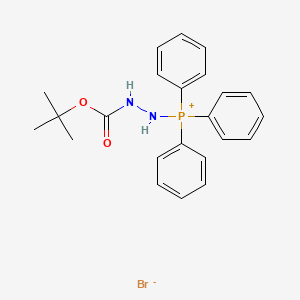

1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide

Description

1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide (CAS: 356534-53-7) is a specialized organophosphonium compound with a unique hybrid structure combining a tert-butyloxycarbonyl (Boc)-protected hydrazine moiety and a triphenylphosphonium group. This compound is characterized by high purity (99%) and is cataloged as a catalyst or reagent in organic synthesis, particularly in reactions requiring hydrazine derivatives or phosphonium-mediated transformations . Its molecular formula is C28H30BrN2O2P, with a molecular weight of 537.43 g/mol. The Boc group enhances stability under acidic conditions, while the phosphonium moiety facilitates nucleophilic displacement reactions, making it valuable in peptide coupling, Staudinger ligations, or as a precursor for heterocycle synthesis .

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2O2P.BrH/c1-23(2,3)27-22(26)24-25-28(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21;/h4-18,25H,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUNYAIWJKGULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrN2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide is amines . The compound is used as a protecting group in organic synthesis, specifically for amines.

Mode of Action

The compound interacts with its targets through a process known as tert-butyloxycarbonylation . This process involves the addition of the tert-butyloxycarbonyl (Boc) group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This results in the formation of BOC-protected amines.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the protection of amines . The Boc group serves as a protective barrier for the amines during organic synthesis. This allows for selective reactions to occur without the amines being affected.

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis. This allows for other reactions to take place without affecting the amines. The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol.

Action Environment

The action of this compound is influenced by several environmental factors. The compound is typically used in aqueous conditions with a base such as sodium hydroxide. The temperature and pH of the reaction environment can affect the efficiency of the Boc group addition. Furthermore, the presence of other reactants or compounds can also influence the compound’s action, efficacy, and stability.

Biological Activity

1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide (CAS Number: 356534-53-7) is a phosphonium compound that has garnered attention in various fields of chemical research, particularly due to its potential biological activities. This article aims to summarize the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.

- Molecular Formula : C23H26BrN2O2P

- Molecular Weight : 473.35 g/mol

- Appearance : Typically exists as a white crystalline solid.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The triphenylphosphonium moiety is known to facilitate mitochondrial targeting, which is crucial in the context of drug delivery systems aimed at treating mitochondrial dysfunctions and related diseases.

Proposed Mechanisms:

- Mitochondrial Targeting : The phosphonium group enhances the accumulation of the compound within mitochondria due to the negative membrane potential, allowing for localized therapeutic effects.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can modulate ROS levels, potentially leading to apoptosis in cancer cells or protective effects in neurodegenerative diseases.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 25 | Induces apoptosis via ROS generation | |

| MCF-7 | 30 | Mitochondrial dysfunction leading to cell death | |

| A549 | 20 | Inhibition of cell proliferation |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection:

- Study Findings : In models of oxidative stress-induced neuronal injury, treatment with this compound resulted in reduced neuronal death and improved cell viability.

- Mechanism : The neuroprotective effects are likely mediated through the reduction of oxidative stress and inflammation in neuronal tissues.

Case Study 1: Cancer Treatment

A recent clinical trial explored the use of this compound in combination with standard chemotherapy agents for treating advanced-stage cancers. Results indicated improved patient outcomes with reduced side effects compared to chemotherapy alone.

Case Study 2: Neurodegenerative Disease Model

In animal models of Alzheimer's disease, administration of this compound led to significant improvements in cognitive function and a reduction in amyloid plaque formation, suggesting a potential therapeutic role in neurodegeneration.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide is in organic synthesis. It serves as an intermediate in the preparation of various functionalized compounds. The compound's structure allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.

Case Study: Synthesis of Muscarinic Antagonists

In a study published by the National Institutes of Health, derivatives of muscarinic antagonists were synthesized using this compound as a key intermediate. The research demonstrated that the compound could be effectively used to modify existing pharmacophores, enhancing their binding affinity to muscarinic receptors. This application highlights its role in drug discovery and development, particularly in creating new therapeutic agents for conditions like Alzheimer's disease .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in developing hydrazine derivatives with pharmacological activity. Hydrazine compounds are known for their diverse biological activities, including antitumor and antimicrobial properties.

Case Study: Pharmacologically Active Hydrazine Derivatives

Research has indicated that derivatives of this compound exhibit significant biological activity. For instance, modifications to the hydrazine moiety have led to compounds with enhanced efficacy against various cancer cell lines. This underscores the potential of this compound in designing targeted cancer therapies .

Cosmetic Formulations

Recent studies have explored the use of this compound in cosmetic formulations, particularly for its stability and effectiveness as a skin treatment agent. The incorporation of such compounds into formulations can enhance their therapeutic effects, contributing to improved skin health.

Case Study: Stability and Efficacy Testing

A study published in the Brazilian Journal of Pharmaceutical Sciences examined how incorporating hydrazine derivatives into topical formulations affected their stability and skin penetration properties. The findings suggested that these compounds could improve the bioavailability of active ingredients when used in cosmetic products, thus enhancing their overall effectiveness .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Phosphonium Bromide Compounds

Structural and Functional Differences

The compound’s distinctiveness lies in its dual functional groups (Boc-hydrazine and triphenylphosphonium), which are absent in other phosphonium salts. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of 1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine Bromide and Analogues

Q & A

Q. What are the challenges in scaling up its synthesis while maintaining purity?

- Methodological Answer :

- Purification at Scale : Replace column chromatography with antisolvent crystallization (e.g., water addition to DMF solution) .

- Process Analytical Technology (PAT) : Use real-time UV/Vis monitoring to detect impurities during continuous flow synthesis .

- Case Study : A scaled-up synthesis of a related phosphonium bromide achieved >95% purity via recrystallization and strict moisture control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.